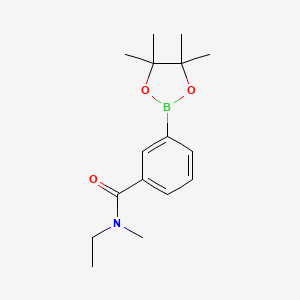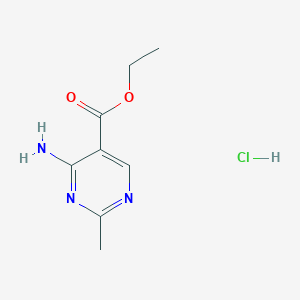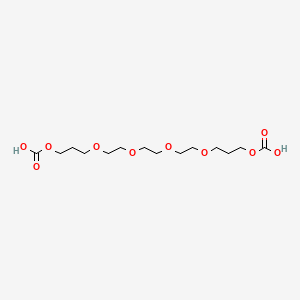
3,3-Dimethyl-4-nitrobutanoic acid
Overview
Description
3,3-Dimethyl-4-nitrobutanoic acid is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-4-nitrobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-4-nitrobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiarrhythmic Activity : A derivative of 4-nitrobutanoic acid, specifically (1,3-Dimethyl-5-nitro-5-hexahydropyrimidinyl)propionic acid methyl ester, was synthesized and found to have antiarrhythmic activity in models of arrhythmia induced by calcium chloride and aconitine in rats, with low toxicity (Shakirov et al., 2006).
Study on Alkyl-Substituted 4-Aminobutanoic Acid Derivatives : Research involving alkyl-substituted 4-aminobutanoic acid derivatives, including the 3,3-dimethyl analogue, highlighted their use as substrates for gamma-aminobutyric acid aminotransferase from pig brain. This study aids in understanding the design of inhibitors for this enzyme (Andruszkiewicz & Silverman, 1990).
Condensation of Nitroalkanes : A study demonstrated the condensation of CH3NO2 with 2,2-Dimethyl-β-hydroxybutyraldehyde, leading to the formation of 1-nitro-3,3-dimethylbutane-2,4-diol, among other products. This highlights a chemical pathway involving a derivative of 3,3-dimethyl-4-nitrobutanoic acid (Novikov et al., 1960).
Nitrosation of 1,3‐Dialkylureas : A kinetic study on the nitrosation of 1,3-dimethyl urea and its derivatives in aqueous-perchloric acid media revealed insights into the reactivity and potential biological activity of N-nitroso compounds derived from these substances (González-Alatorre et al., 2004).
Characterisation of Ion Mobility Spectrometric Behaviour : A study examined the decomposition of 2,3-dimethyl-2,3-dinitrobutane, providing insights into the behavior of similar nitro compounds under various conditions (Munro et al., 1998).
Chemoenzymatic Synthesis of Amino Acids : Research on the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids using dimethyl 3-methylglutarate provides a pathway for synthesizing enantiomerically pure amino acids, which are crucial in pharmaceutical and biotechnological applications (Andruszkiewicz et al., 1990).
properties
IUPAC Name |
3,3-dimethyl-4-nitrobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(2,3-5(8)9)4-7(10)11/h3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHNSYNSNUMGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-nitrobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl benzo[b]thiophen-6-ylcarbamate](/img/structure/B8047958.png)

![tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8047979.png)










